molecular formula C5H13O3Si B14427050 CID 78067590

CID 78067590

Katalognummer: B14427050
Molekulargewicht: 149.24 g/mol
InChI-Schlüssel: SQWHZJBPFOGLRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 78067590” is a chemical entity listed in the PubChem database

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of CID 78067590 involves specific synthetic routes and reaction conditions. These methods typically include the dissolution of organic amines in solvents, followed by the addition of dianhydrides and stirring to facilitate the reaction . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and precise control systems. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for commercial and research purposes.

Analyse Chemischer Reaktionen

Types of Reactions: CID 78067590 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired chemical transformations.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used

Wissenschaftliche Forschungsanwendungen

CID 78067590 has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects and mechanisms of action. Additionally, the compound has industrial applications, such as in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of CID 78067590 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the context and concentration of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to CID 78067590 can be identified using databases like PubChem. These compounds may share structural similarities and exhibit comparable chemical properties .

Uniqueness: What sets this compound apart from other similar compounds is its unique combination of chemical properties and potential applications. The specific structure of this compound allows it to interact with molecular targets in ways that other compounds may not, making it a valuable tool in scientific research.

Conclusion

This compound is a compound with significant potential in various fields of scientific research. Its unique chemical properties, diverse applications, and specific mechanisms of action make it a valuable subject of study for chemists, biologists, and medical researchers alike.

Eigenschaften

Molekularformel

C5H13O3Si

Molekulargewicht

149.24 g/mol

InChI

InChI=1S/C3H9OSi.C2H4O2/c1-5(2)3-4;1-2(3)4/h4H,3H2,1-2H3;1H3,(H,3,4)

InChI-Schlüssel

SQWHZJBPFOGLRG-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.C[Si](C)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.